molecular formula C24H21FN2O3 B1677327 Ono-AE3-208 CAS No. 402473-54-5

Ono-AE3-208

Cat. No. B1677327
M. Wt: 404.4 g/mol
InChI Key: MTDIMKNAJUQTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-AE3-208 is a high-affinity and selective EP4 antagonist . It has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . The compound is orally active and has a high affinity for the EP4 receptor, with less potent effects on EP3, FP, and TP receptors .


Molecular Structure Analysis

Ono-AE3-208 has a molecular formula of C24H21FN2O3 and a molecular weight of 404.43 . Its structure includes a naphthalene group, a cyano group, and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving Ono-AE3-208 are not detailed in the available literature, it’s known that the compound acts as an antagonist for the EP4 receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting downstream signaling pathways.


Physical And Chemical Properties Analysis

Ono-AE3-208 is a white to beige powder . It is soluble in DMSO to a concentration of 100 mM . The compound has a molecular weight of 404.43 and a molecular formula of C24H21FN2O3 .

Scientific Research Applications

Application in Immunology

ONO-AE3-208 is a high affinity and selective EP4 receptor antagonist . It has been used in the study of natural killer T cell activation .

Method of Application

ONO-AE3-208 inhibits PGE2-induced IL-8 production in colonic epithelial caco-2 cells and attenuates PGE2 inhibition of natural killer T cell activation .

Results

The use of ONO-AE3-208 has been shown to suppress recovery from experimentally-induced colitis and stimulate CD4+ T cell proliferation in C57BL/6 mice .

Application in Oncology

ONO-AE3-208 has been used in the study of breast cancer .

Method of Application

The compound has been shown to reduce metastasis of mammary tumor cells in a murine model of breast cancer .

Results

The use of ONO-AE3-208 resulted in a reduction in the metastasis of mammary tumor cells .

Application in Cell Migration Studies

ONO-AE3-208 has been used in the study of cell migration, specifically in prostate cancer cells .

Method of Application

In vitro assays show that ONO-AE3-208 can suppress the migration and invasion of prostate cancer cells .

Results

The use of ONO-AE3-208 at a concentration of 10μM decreases wound healing proportion of PC3 and LNCaP cell lines in wound-healing assay .

Application in Inflammatory Bowel Disease Studies

ONO-AE3-208 has been used in the study of inflammatory bowel diseases .

Method of Application

ONO-AE3-208 has been shown to suppress recovery from experimentally-induced colitis .

Results

The use of ONO-AE3-208 resulted in the suppression of recovery from experimentally-induced colitis .

Application in Prostaglandin E2 Studies

ONO-AE3-208 has been used in the study of Prostaglandin E2 effects .

Method of Application

ONO-AE3-208 inhibits PGE2-induced IL-8 production in colonic epithelial caco-2 cells .

Results

The use of ONO-AE3-208 resulted in the inhibition of PGE2-induced IL-8 production in colonic epithelial caco-2 cells .

Application in Wound Healing Studies

ONO-AE3-208 has been used in the study of wound healing, specifically in prostate cancer cells .

Method of Application

In vitro assays show that ONO-AE3-208 can suppress the migration and invasion of prostate cancer cells .

Results

The use of ONO-AE3-208 at a concentration of 10μM decreases wound healing proportion of PC3 and LNCaP cell lines in wound-healing assay .

Safety And Hazards

Ono-AE3-208 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDIMKNAJUQTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435810
Record name ONO-AE3-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ono-AE3-208

CAS RN

402473-54-5
Record name ONO-AE3-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
869
Citations
S Xu, Z Zhang, O Ogawa, T Yoshikawa… - Cell biochemistry and …, 2014 - Springer
… and the efficacy of ONO-AE3-208 for suppressing the … examined under different concentrations of ONO-AE3-208. An in vivo … imaging with or without ONO-AE3-208 administration. The …
Number of citations: 36 link.springer.com
G Kohanbash, T Kotani, P Chuntova, K Shoger… - Neuro …, 2017 - academic.oup.com
… ONO-AE3-208 treatment did not alter the growth of SB28 mouse glioma cells, ONO-AE3-208 … Our data demonstrate that ONO-AE3-208 may be useful in the treatment of glioma patients …
Number of citations: 1 academic.oup.com
H Hoshikawa, R Goto, T Mori… - … journal of oncology, 2009 - spandidos-publications.com
… In contrast, an EP4 antagonist (ONO-AE3-208) did not inhibit growth in either of the cancer cell lines. In summary, PGE2 receptor EP3 signaling probably contributes to development of …
Number of citations: 34 www.spandidos-publications.com
T Nagano, R Nishiyama, A Sanada… - Journal of …, 2017 - Wiley Online Library
… -AE-248, an EP 4 agonist, ONO-AE1-329, an EP 1 antagonist, ONO-8713, an EP 2 antagonist, PF-04418948, an EP 3 antagonist, ONO-AE3-240, and an EP 4 antagonist, ONO-AE3-208…
Number of citations: 8 onlinelibrary.wiley.com
P Chuntova, Y Hou, R Naka, A Yamamichi… - Neuro …, 2022 - academic.oup.com
… Therefore, we evaluated a combination of iv EGFRvIII-CART therapy and inhibition of MDSCs using ONO-AE3-208, a selective inhibitor of the EP4 receptor, 14 which is known to …
Number of citations: 4 academic.oup.com
S Xu, T Goto, T Yoshikawa, Z Zhang, L Wang, N Terada… - Cancer Research, 2013 - AACR
… We evaluated the efficacy of ONO-AE3-208 by measuring … The invasion assay showed that ONO-AE3-208 can inhibit the … suppressed in the ONO-AE3-208 treatment group during the …
Number of citations: 1 aacrjournals.org
G Kohanbash, E Straw, B Ahn, H Okada - Journal for ImmunoTherapy of …, 2014 - Springer
… the ability of ONO-AE3-208 to suppress MDSC activity in gliomas. ONO-AE3-208 treatment in … Our data demonstrate that ONO-AE3-208 may be useful in the treatment of glioma patients …
Number of citations: 14 link.springer.com
T Nagano, N Tsuda, K Fujimura, Y Ikezawa… - Journal of …, 2021 - Elsevier
… When EP antagonists were used, cells were treated with ONO-8713, PF-04418948, ONO-AE3‐240, or ONO-AE3‐208 at the indicated concentrations followed by PGE 2 at 10 −6 M for 3 …
Number of citations: 6 www.sciencedirect.com
Q Luo, M Liu, Y Tan, J Chen, W Zhang… - Frontiers in …, 2022 - frontiersin.org
… treated with ONO-AE3-208, an EP4 receptor antagonist. ONO-AE3-208 also significantly … Furthermore, ONO-AE3-208 blunted activation of the NLR family pyrin domain containing 3 (…
Number of citations: 1 www.frontiersin.org
K Gary, E Straw, A Averick, B Ahn, M Smith-Cohn… - Cancer Research, 2014 - AACR
… the ability of ONO-AE3-208 to suppress MDSC activity in gliomas. ONO-AE3-208 treatment in … Our data demonstrate that ONO-AE3-208 may be useful in the treatment of glioma patients …
Number of citations: 0 aacrjournals.org

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